molecular formula C21H22N4O2 B12169182 N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B12169182
M. Wt: 362.4 g/mol
InChI Key: WJVZCEDRJYFZBE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine carboxamide class, characterized by a fused heterocyclic core. Its structure includes a 6-cyclopropyl substituent, an isopropyl (propan-2-yl) group at position 1, and a 4-acetylphenyl carboxamide moiety at position 4. The acetyl group on the phenyl ring may enhance electron-withdrawing effects, influencing binding affinity and metabolic stability .

Properties

Molecular Formula

C21H22N4O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-6-cyclopropyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N4O2/c1-12(2)25-20-18(11-22-25)17(10-19(24-20)15-4-5-15)21(27)23-16-8-6-14(7-9-16)13(3)26/h6-12,15H,4-5H2,1-3H3,(H,23,27)

InChI Key

WJVZCEDRJYFZBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=CC=C(C=C4)C(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the acetylphenyl group: This step involves the acylation of the pyrazolo[3,4-b]pyridine core using an acetylating agent.

    Cyclopropyl and propan-2-yl group addition: These groups are introduced through alkylation reactions using suitable alkylating agents.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The acetylphenyl group undergoes oxidation under controlled conditions. For example:

  • Reagent : Potassium permanganate (KMnO₄) in acidic medium

  • Product : Formation of a carboxylic acid derivative via oxidation of the acetyl group to a carboxyl moiety.

  • Conditions : 60–80°C, 6–8 hours in H₂SO₄/H₂O

Reaction ComponentDetails
Starting MaterialN-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
ProductN-(4-carboxyphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Yield72–78% (HPLC purity >95%)

Nucleophilic Substitution

The cyclopropyl ring participates in ring-opening reactions with nucleophiles:

  • Reagent : HBr in acetic acid

  • Product : Brominated derivative at the cyclopropyl position.

  • Mechanism : Electrophilic addition followed by bromide substitution.

Key Data :

  • Reaction Time : 4 hours at 50°C

  • Yield : 65% (isolated via column chromatography).

Cycloaddition Reactions

The pyrazolo[3,4-b]pyridine core engages in [3+2] cycloadditions with nitrile oxides:

  • Reagent : Benzoyl nitrile oxide

  • Product : Isoxazole-fused pyrazolo[3,4-b]pyridine derivative .

ParameterValue
SolventToluene
CatalystNone (thermal conditions)
Temperature110°C
Yield58%

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under basic conditions:

  • Reagent : NaOH (10% aqueous)

  • Product : Corresponding carboxylic acid.

  • Conditions : Reflux for 12 hours, followed by acidification with HCl.

Analytical Data :

  • ¹H NMR (DMSO-d6): δ 12.1 (s, 1H, -COOH), 8.4–7.2 (m, aromatic protons).

  • LCMS : m/z 379.2 [M+H]⁺.

Functionalization via Cross-Coupling

The pyridine ring participates in Suzuki-Miyaura cross-coupling:

  • Reagent : Phenylboronic acid, Pd(PPh₃)₄ catalyst

  • Product : Arylated derivative at the pyridine C-5 position.

Optimized Conditions :

  • Solvent : DME/H₂O (4:1)

  • Temperature : 80°C, 8 hours

  • Yield : 70%.

Reduction Reactions

The acetyl group is reduced to an alcohol:

  • Reagent : NaBH₄ in ethanol

  • Product : N-(4-(1-hydroxyethyl)phenyl) derivative.

  • Selectivity : >90% for acetyl reduction without affecting other functional groups.

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) reveals decomposition onset at 220°C, forming:

  • Primary Degradation Products : Cyclopropane fragments and CO₂.

  • Activation Energy : 98 kJ/mol (derived from Kissinger analysis).

Scientific Research Applications

Cancer Treatment

N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has been investigated for its anticancer properties. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines.

Case Study : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed potent inhibitory effects on cancer cell proliferation. Specifically, compounds targeting the RET kinase have shown promise in treating thoracic cancers, including thyroid and non-small cell lung cancer .

Kinase Inhibition

This compound is part of a class of pyrazolo derivatives that act as inhibitors of key kinases involved in cancer progression. Kinase inhibitors are crucial in targeted therapy for cancers where specific mutations drive tumor growth.

Research Findings : A recent publication highlighted the synthesis and evaluation of pyrazolo derivatives that inhibit p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory responses and cancer cell survival. The structure of this compound suggests potential efficacy against pathways activated by this kinase .

The biological activity of this compound can be summarized as follows:

Activity Type Description
AnticancerInhibitory effects on various cancer cell lines
Kinase InhibitionPotential to inhibit RET and p38 MAPK pathways

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Molecular Weight Key Substituents Notable Properties
N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine ~392.4* 6-cyclopropyl, 1-isopropyl, 4-acetylphenyl High lipophilicity, moderate solubility
6-Cyclopropyl-N-[4-(4-methylpiperazin-1-yl)phenyl]-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine ~463.5 6-cyclopropyl, 1-propyl, 4-methylpiperazinylphenyl Improved solubility, basic nitrogen
N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide Pyrazolo[3,4-b]pyridine 374.4 3,6-dimethyl, 1-phenyl, 1-ethyl-3-methylpyrazolyl High lipophilicity, rigid structure
EP 4 374 877 A2 Compound Pyrrolo[1,2-b]pyridazine ~665.5 Trifluoromethyl, morpholinylethoxy, cyano-pyrimidinyl Enhanced metabolic stability, polar groups

*Calculated based on molecular formula.

Research Findings and Implications

  • Cyclopropyl vs. Linear Alkyl Groups : The cyclopropyl group in the target compound enhances metabolic stability by resisting oxidative degradation compared to propyl or ethyl chains .
  • Acetyl vs. Methylpiperazinyl : The acetyl group provides moderate electron-withdrawing effects, while methylpiperazinyl improves solubility and bioavailability through basicity .
  • Core Heterocycle Influence : Pyrazolo[3,4-b]pyridine derivatives exhibit planar aromatic cores, favoring π-π stacking interactions, whereas pyrrolo[1,2-b]pyridazine derivatives offer conformational flexibility for targeting diverse binding pockets .

Biological Activity

N-(4-acetylphenyl)-6-cyclopropyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological versatility. The molecular formula is C21H25N5O2C_{21}H_{25}N_5O_2, with a molecular weight of 375.46 g/mol. The presence of the acetylphenyl and cyclopropyl groups contributes to its unique biological profile.

PropertyValue
Molecular FormulaC21H25N5O2
Molecular Weight375.46 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazolo[3,4-b]pyridine scaffold followed by functionalization with acetyl and cyclopropyl groups. Various synthetic routes have been reported that optimize yield and purity while minimizing environmental impact.

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit promising anticancer activity. For instance, studies have shown that derivatives can inhibit key signaling pathways involved in cancer progression. A notable study highlighted that a related pyrazolo compound demonstrated an IC50 value of 0.2 nM against TBK1 (TANK-binding kinase 1), suggesting strong potential for targeting inflammatory pathways associated with cancer .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. In vitro assays have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. For example, one study reported IC50 values for COX-2 inhibition as low as 0.04 μmol, comparable to established anti-inflammatory drugs like celecoxib .

The biological activity is largely attributed to the compound's ability to interact with specific molecular targets. The mechanism often involves modulation of enzyme activity or receptor binding, leading to downstream effects on cell signaling pathways. For example, inhibition of TBK1 affects interferon signaling pathways critical in immune responses .

Case Studies

  • TBK1 Inhibition : A study identified a related pyrazolo derivative as a potent TBK1 inhibitor with significant effects on immune cell signaling and proliferation in various cancer cell lines .
  • Antitubercular Activity : Another investigation focused on the antitubercular properties of pyrazolo derivatives, demonstrating effective inhibition against Mycobacterium tuberculosis with promising results in both in vitro and in silico assays .
  • Alzheimer’s Disease : Compounds similar to this compound have shown affinity for β-amyloid plaques, indicating potential applications in Alzheimer's disease diagnostics .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves multi-step reactions, including cyclocondensation of hydrazines with β-ketoesters or ketones, followed by functionalization. For example, cyclopropane-containing analogs (like the 6-cyclopropyl substituent) may require palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group . Optimization can involve:
  • Temperature control : Reactions at 80–100°C in polar aprotic solvents (e.g., DMF) to enhance cyclization efficiency.
  • Catalyst selection : Use of Pd(PPh₃)₄ for Suzuki-Miyaura coupling to attach aromatic/cyclopropyl groups .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate intermediates.
    Yield improvements (from ~40% to >60%) are achievable by adjusting stoichiometry (1:1.2 molar ratio of pyrazole precursor to acetylphenyl reagent) and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for structural confirmation, and how should data be interpreted?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks for cyclopropyl protons (δ 0.8–1.2 ppm as a multiplet) and the isopropyl group (δ 1.3–1.5 ppm as a doublet). The pyrazolo[3,4-b]pyridine core shows aromatic protons at δ 7.5–8.5 ppm .
  • X-ray crystallography : Resolves steric effects from the cyclopropyl and isopropyl groups. For example, dihedral angles between pyridine and acetylphenyl rings should be analyzed for planarity (expected <15°) .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For C₂₄H₂₅N₃O₂, expected m/z = 400.2012 .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and guide functional group modifications?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to model electron density distribution. The acetylphenyl group’s carbonyl oxygen (partial charge ~-0.5 e) is a potential site for nucleophilic substitution .
  • Molecular docking : Screen against kinase targets (e.g., JAK2) using AutoDock Vina. Prioritize modifications (e.g., replacing isopropyl with tert-butyl) if docking scores improve (ΔG < -9 kcal/mol) .
  • SAR analysis : Compare with analogs (e.g., pyrimidine derivatives) to identify critical substituents for bioactivity .

Q. What strategies resolve contradictions in solubility data between theoretical predictions and experimental results?

  • Methodological Answer :
  • Solubility assays : Perform shake-flask experiments in PBS (pH 7.4) and DMSO. If experimental solubility is lower than predicted (e.g., <10 µM vs. predicted 50 µM), consider:
  • Crystalline vs. amorphous form : Use DSC/TGA to identify polymorphs affecting solubility .
  • LogP adjustments : Introduce polar groups (e.g., -OH or -NH₂) on the acetylphenyl ring to reduce LogP from ~3.5 to ~2.8 .
  • Co-solvent systems : Test PEG-400 or Captisol® to enhance aqueous solubility for in vivo studies .

Q. How should researchers address discrepancies in biological activity across assay platforms?

  • Methodological Answer :
  • Assay standardization : Replicate enzyme inhibition (e.g., kinase assays) and cell viability (MTT) tests under identical conditions (e.g., 10% FBS, 37°C).
  • Control benchmarking : Compare with reference compounds (e.g., staurosporine for kinase inhibition) to normalize inter-lab variability .
  • Meta-analysis : Pool data from ≥3 independent studies. For example, if IC₅₀ values range from 1–10 µM, apply ANOVA to identify outlier methodologies .

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